Product packaging for Calphostin A(Cat. No.:CAS No. 120461-92-9)

Calphostin A

Cat. No.: B040057
CAS No.: 120461-92-9
M. Wt: 758.8 g/mol
InChI Key: VUBUMFQDTQGEKS-UHFFFAOYSA-N
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Description

Calphostin A (CAS 121263-19-2) is a potent and highly specific protein kinase C (PKC) inhibitor isolated from the fungus Cladosporium cladosporioides. Its unique mechanism of action is dependent on light activation; upon exposure to light, this compound generates reactive oxygen species that inhibit PKC by interacting with the regulatory domain of the enzyme, competitively displacing phorbol esters and diacylglycerol (DAG) from the C1 domain. This specificity makes it an invaluable pharmacological tool for dissecting PKC-mediated signaling pathways in a wide array of cellular processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H38O12 B040057 Calphostin A CAS No. 120461-92-9

Properties

IUPAC Name

1-[12-(2-benzoyloxypropyl)-3,10-dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38O12/c1-21(55-43(49)23-13-9-7-10-14-23)17-25-31-32-26(18-22(2)56-44(50)24-15-11-8-12-16-24)42(54-6)40(48)34-28(46)20-30(52-4)36(38(32)34)35-29(51-3)19-27(45)33(37(31)35)39(47)41(25)53-5/h7-16,19-22,47-48H,17-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBUMFQDTQGEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923404
Record name (3,10-Dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)di(propane-1,2-diyl) dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120461-92-9
Record name Calphostin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120461929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,10-Dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)di(propane-1,2-diyl) dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action of Calphostin a

Interaction with Non-PKC Molecular Targets

While renowned as a PKC inhibitor, Calphostin C also interacts with other molecular targets, particularly those that share structural similarities with the PKC regulatory domain, such as a DAG-binding motif.

Diacylglycerol Kinase (DGK): Calphostin C inhibits DGK in the micromolar range. nih.gov This inhibition is competitive with respect to diacylglycerol, which suggests functional and structural similarities between the active site of DGK and the regulatory site of PKC. nih.gov

Phospholipase D (PLD): The compound has been shown to inhibit Phospholipase D1 and D2. ncats.ioagscientific.com

Protein Kinase FA/GSK-3 alpha: In A431 cells, Calphostin C can induce the tyrosine dephosphorylation and subsequent inactivation of protein kinase FA/glycogen synthase kinase-3 alpha. nih.gov This effect occurs via a pathway that is independent of its PKC-inhibitory action. nih.gov

Cardiac L-type Ca²⁺ Channels: Calphostin C has been observed to inhibit cardiac L-type calcium channels. ncats.io

Endoplasmic Reticulum (ER) Function: One of the earliest cellular effects of Calphostin C is the impairment of glycoprotein (B1211001) export from the ER, leading to ER vacuolization and the induction of ER stress. nih.gov This effect is not replicated by the catalytic domain inhibitor staurosporine, indicating that it is due to calphostin's interaction with a non-PKC target within the ER. nih.gov

Direct Inhibition of Mammalian Phospholipase D Isoenzymes (Calphostin C)

Calphostin C has been identified as a potent, direct inhibitor of the mammalian phospholipase D (PLD) isoenzymes, PLD1 and PLD2. nih.govacs.org This inhibition is a significant aspect of Calphostin C's molecular activity, independent of its well-known effects on Protein Kinase C (PKC). nih.govacs.org Research has demonstrated that Calphostin C can inhibit the activity of both PLD1 and PLD2 with an IC₅₀ of approximately 100 nM in vitro. nih.govacs.org

The mechanism of this inhibition appears to involve a stable and seemingly irreversible modification of the PLD enzyme. nih.govacs.org Studies utilizing deletion and point mutants of PLD suggest that Calphostin C targets the catalytic domain of the enzyme. nih.govacs.org This inhibitory action is not overcome by the presence of protein and lipid activators of PLD. nih.govacs.org Furthermore, it does not function by blocking the phosphatidylinositol 4,5-bisphosphate-dependent binding of PLD to substrate-containing liposomes. nih.govacs.org The ability of Calphostin C to inhibit PLD1 and PLD2 in intact cells, in a manner that is not dependent on the upstream actions of PKC, suggests that this direct inhibition of PLD may account for some of the PKC-independent cellular effects observed with Calphostin C treatment. nih.govacs.org

Table 1: Inhibition of Mammalian Phospholipase D Isoenzymes by Calphostin C

ParameterValueReference
Target Enzymes PLD1 and PLD2 nih.govacs.org
IC₅₀ ~100 nM nih.govacs.org
Proposed Target Site Catalytic Domain nih.govacs.org
Nature of Inhibition Stable and apparently irreversible nih.govacs.org
PKC-Dependence Independent nih.govacs.org

Modulation of Epidermal Growth Factor Receptor (EGFR) Phosphorylation (Calphostin C)

Calphostin C has been shown to induce significant serine and threonine phosphorylation of the Epidermal Growth Factor Receptor (EGFR). nih.gov This effect is notably dependent on the presence of light, a characteristic feature of Calphostin C's activity due to its perylenequinone structure. nih.gov This light-dependent modulation of EGFR phosphorylation has been observed in squamous carcinoma cell lines that overproduce EGFR. nih.gov

Tryptic phospho-peptide mapping and phospho-amino acid analysis have revealed the specific sites of Calphostin C-enhanced phosphorylation on the EGFR. nih.gov These sites are Threonine 669, Serine 671, Serine 1046/1047, and Serine 1166. nih.gov In addition to promoting phosphorylation, Calphostin C also enhances the internalization of the phosphorylated EGFR. nih.gov

Interestingly, the mechanism by which Calphostin C induces EGFR phosphorylation appears to be distinct from the pathways utilized by other PKC inhibitors. For instance, staurosporine, which targets the catalytic domain of PKC, does not inhibit the Calphostin C-induced phosphorylation of EGFR. nih.gov This finding suggests that the in vivo target of Calphostin C in this context is different from that of staurosporine, and that Calphostin C may activate a novel signal transduction pathway that involves the light-dependent phosphorylation and internalization of the EGFR. nih.gov

Table 2: Calphostin C-Induced Phosphorylation of EGFR

FeatureDescriptionReference
Effect on EGFR Induces serine and threonine phosphorylation nih.gov
Light Dependence Required for activity nih.gov
Specific Phosphorylation Sites Threonine 669, Serine 671, Serine 1046/1047, Serine 1166 nih.gov
Additional Effect Enhances internalization of phosphorylated EGFR nih.gov
Distinction from Staurosporine Calphostin C-induced EGFR phosphorylation is not inhibited by staurosporine nih.gov

Calphostin a and Modulation of Cellular Signaling Pathways

Impact on Diverse Signal Transduction Cascades

General PKC-Mediated Signaling Pathway Regulation

Calphostin C is a potent and specific inhibitor of protein kinase C (PKC), with a reported IC₅₀ value of 0.05 μM. caymanchem.commedchemexpress.com Unlike inhibitors that target the ATP-binding site of kinases, Calphostin C uniquely targets the regulatory domain of PKC. nih.govtocris.com It competes at the binding site for diacylglycerol (DAG) and phorbol (B1677699) esters, thereby preventing the activation of the enzyme. caymanchem.comnih.gov A distinctive feature of Calphostin C's inhibitory activity is its strict dependence on light. caymanchem.comnih.gov Photoexcitation of its perylenequinone structure is required to cause an irreversible oxidative modification of PKC, leading to its inhibition. nih.gov

Interestingly, the effect of Calphostin C on PKC is concentration-dependent. At low nanomolar concentrations (<200 nM), it effectively inhibits phorbol ester-induced and G-protein-coupled receptor (GPCR)-mediated PKC activation. nih.gov However, at higher micromolar concentrations (>2 µM), Calphostin C can act as a PKC activator in a light-dependent manner. nih.gov This activation is believed to occur through the generation of singlet oxygen, which causes calcium leakage from the endoplasmic reticulum, subsequently triggering the activation of calcium-sensitive PKC isoforms. nih.gov This dual functionality highlights the complex interactions of the compound within cellular systems. Furthermore, some studies suggest that Calphostin C can modulate cellular processes through PKC-independent pathways, underscoring its multifaceted biological activity. nih.govnih.gov

Antagonism of the Tcf/β-Catenin Complex (Calphostin C)

Calphostin C has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and oncogenesis. nih.gov The central event in this pathway is the accumulation of cytoplasmic β-catenin, which then translocates to the nucleus and forms a complex with T-cell factor (Tcf) transcription factors to drive gene expression. nih.govbiorxiv.orgyoutube.com Research indicates that the activation of Protein Kinase C (PKC) is one component that contributes to Wnt signaling. nih.gov

The use of Calphostin C as a PKC inhibitor has demonstrated that it can partially inhibit Wnt-induced accumulation of cytoplasmic β-catenin. nih.gov Consequently, Calphostin C also exhibits partial inhibition of Tcf/β-catenin-mediated transcriptional activation. tocris.comnih.gov This suggests that Calphostin C acts as an antagonist to this complex, not by direct interaction, but indirectly through its inhibition of PKC, which serves as a component of the broader Wnt signaling network. nih.gov In biomarker-based screening, Calphostin C was identified as a Wnt/β-catenin pathway inhibitor. niph.go.jp

Modulation of the RhoA/ROCK Signaling Pathway, including Phosphorylation of CPI-17, MLC20, and MYPT1 (Calphostin C)

Calphostin C influences smooth muscle contraction by modulating the RhoA/ROCK signaling pathway through its primary effect on PKC. This pathway plays a critical role in calcium sensitization of smooth muscle. nih.gov The key mechanism involves the phosphorylation of several downstream effector proteins that regulate the activity of myosin light chain phosphatase (MLCP), the enzyme responsible for promoting muscle relaxation. nih.govresearchcommons.org

Phosphorylation of CPI-17: PKC directly phosphorylates a 17-kDa protein known as PKC-potentiated inhibitor-17 (CPI-17). nih.gov Phosphorylated CPI-17 is a potent inhibitor of MLCP. By inhibiting PKC, Calphostin C prevents the phosphorylation of CPI-17. This leads to a decrease in MLCP inhibition. nih.gov

Phosphorylation of MLC20: The activity of MLCP directly impacts the phosphorylation state of the 20-kDa myosin regulatory light chain (MLC20). When MLCP is active, it dephosphorylates MLC20, leading to smooth muscle relaxation. nih.gov Since Calphostin C treatment leads to a less inhibited MLCP (via decreased CPI-17 phosphorylation), the net result is a decrease in the phosphorylation of MLC20. nih.gov

Phosphorylation of MYPT1: Myosin phosphatase target subunit 1 (MYPT1) is the regulatory subunit of MLCP and a direct substrate for Rho-associated kinase (ROCK), but not PKC. nih.gov ROCK phosphorylates MYPT1, which inhibits MLCP activity. nih.gov Studies comparing the effects of Calphostin C with ROCK inhibitors have shown that while ROCK inhibition decreases MYPT1 phosphorylation, PKC inhibition by Calphostin C does not. nih.gov This demonstrates that Calphostin C's influence on the RhoA/ROCK pathway is mediated specifically through the PKC/CPI-17 axis rather than by affecting ROCK's direct action on MYPT1.

Table 1: Effect of Calphostin C on Key Proteins in the RhoA/ROCK Pathway
Protein TargetPrimary KinaseEffect of Calphostin C TreatmentMechanism
CPI-17PKCDecreased PhosphorylationDirect inhibition of PKC prevents it from phosphorylating CPI-17.
MLC20MLCK / (Dephosphorylated by MLCP)Decreased PhosphorylationIndirect effect. Unphosphorylated CPI-17 cannot inhibit MLCP, which remains active and dephosphorylates MLC20.
MYPT1ROCKNo Direct EffectMYPT1 is a substrate for ROCK, not PKC. Calphostin C does not directly inhibit ROCK activity.

Involvement in NF-κB Activation Pathways (Calphostin C)

The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of genes involved in inflammation, immunity, and cell survival. nih.govyoutube.com Its activation involves a signaling cascade that leads to the release of NF-κB from its inhibitor, IκB, allowing it to translocate to the nucleus. youtube.com Protein Kinase C (PKC) is known to be an upstream activator in certain NF-κB signaling pathways. nih.govnih.gov

Studies have demonstrated that Calphostin C can effectively block NF-κB activation that is dependent on PKC. For instance, in FG cancer cells, the increase in NF-κB binding that occurs in response to stimulation by the PKC activator phorbol 12-myristate 13-acetate (PMA) was blocked by pretreatment with Calphostin C. researchgate.net This indicates that Calphostin C's inhibition of PKC prevents the downstream signal from reaching and activating the NF-κB complex. researchgate.net

Regulation of Downstream Enzyme Activities

Modulation of Na+/K+ ATPase Activity, including H2O2-dependent activation (Calphostin C)

The Na+/K+ ATPase, or sodium-potassium pump, is an essential enzyme that maintains the electrochemical gradients of Na+ and K+ across the cell membrane. capes.gov.br Its activity is subject to complex regulation, including phosphorylation by kinases such as PKC. nih.govcapes.gov.br PKC-mediated phosphorylation typically inhibits Na+/K+ ATPase activity. nih.gov Calphostin C, by inhibiting PKC, can therefore prevent or reverse this inhibition. medchemexpress.comnih.gov For example, Calphostin C prevented the epinephrine- and PGE2-mediated inhibition of Na+/K+ ATPase, confirming that PKC is a downstream effector in this regulatory cascade. nih.gov It has also been shown to restore Na+/K+ ATPase activity in the sciatic nerve of diabetic mice. medchemexpress.com

Furthermore, Calphostin C is involved in the enzyme's response to oxidative stress. In the parasite Leishmania amazonensis, hydrogen peroxide (H₂O₂) was found to activate the Na+/K+ ATPase. researchgate.netnih.gov This activation was shown to be dependent on PKC, as the presence of Calphostin C rendered H₂O₂ unable to activate the pump. researchgate.netnih.gov This finding establishes a clear link where H₂O₂ stimulates PKC, which in turn modulates Na+/K+ ATPase activity, a pathway that is effectively blocked by Calphostin C. researchgate.netnih.gov

Table 2: Summary of Calphostin C's Effects on Signaling Pathways
Signaling Pathway/EnzymeObserved Effect of Calphostin CReference
General PKC SignalingPotent, light-dependent inhibition at low concentrations; activation at high concentrations. caymanchem.comnih.gov
Tcf/β-Catenin ComplexPartial antagonism of transcriptional activation. tocris.comnih.gov
RhoA/ROCK PathwayModulation via decreased phosphorylation of CPI-17 and MLC20. nih.gov
NF-κB ActivationInhibition of PKC-dependent activation. researchgate.net
Na+/K+ ATPase ActivityPrevents PKC-mediated inhibition; blocks H₂O₂-dependent activation. medchemexpress.comnih.govresearchgate.netnih.gov

Influence on UDP-Glucuronosyltransferase 1A3 (UGT1A3) Phosphorylation and Catalytic Activity (Calphostin C)

UDP-glucuronosyltransferases (UGTs) are critical phase II metabolizing enzymes that conjugate small lipophilic molecules with glucuronic acid, facilitating their excretion. The activity of these enzymes can be modulated by post-translational modifications such as phosphorylation. Research has shown that the catalytic activity of UGT1A3 is dependent on its phosphorylation state.

Studies utilizing Calphostin C, a potent protein kinase C (PKC) inhibitor, have demonstrated that it suppresses both the activity and the phosphorylation of recombinant UGT1A3 expressed in Sf9 cells. researchgate.net This indicates a direct link between PKC-mediated phosphorylation and UGT1A3 function. To identify the specific phosphorylation sites, site-directed mutagenesis was performed on three predicted PKC phosphorylation sites within UGT1A3. The mutation of serine to glycine (B1666218) at residue 43 (S43G) resulted in a significant decrease in the enzyme's catalytic activity compared to the wild-type. researchgate.net Furthermore, while Calphostin C downregulated the activity of both the wild-type and the S43G-mutant, its inhibitory effect was markedly weaker on the mutant enzyme. researchgate.net These findings strongly suggest that the serine residue at position 43 is a crucial phosphorylation site for the regulation of UGT1A3 activity. researchgate.net

Parameter Observation Reference
Effect of Calphostin C on UGT1A3 Suppressed activity and phosphorylation of recombinant UGT1A3. researchgate.net
Mutation Analysis S43G mutant showed significantly decreased catalytic activity. researchgate.net
Calphostin C on S43G Mutant Inhibitory effect of Calphostin C was much weaker on the S43G mutant. researchgate.net
Conclusion Serine at site 43 is a likely PKC-mediated phosphorylation site regulating UGT1A3 activity. researchgate.net

Effects on Renal-Specific Oxidoreductase/Myo-Inositol Oxygenase (RSOR/MIOX) Phosphorylation and Activity (Calphostin)

Renal-specific oxidoreductase/myo-inositol oxygenase (RSOR/MIOX) is an enzyme expressed in the renal tubules that catabolizes myo-inositol. Its expression and activity are elevated in diabetic conditions and are implicated in the pathogenesis of diabetic nephropathy. Overexpression of RSOR/MIOX in LLC-PK1 cells leads to increased PKC activity, among other changes.

The use of PKC inhibitors, including calphostin, has been shown to mitigate these effects. In LLC-PK1 cells transfected to overexpress RSOR/MIOX, treatment with 200 nM calphostin reduced the subsequent increase in Transforming Growth Factor-β1 (TGF-β1) content. Furthermore, in LLC-PK1 cells subjected to a high-glucose environment, which increases RSOR/MIOX phosphorylation and enzyme activity, treatment with calphostin C notably reduced both the phosphorylation and the activity of the enzyme. This suggests that the pathological effects of increased RSOR/MIOX in high-glucose conditions are mediated, at least in part, through a PKC-dependent pathway.

Experimental Model Condition Treatment Finding Reference
LLC-PK1 CellsOverexpression of RSOR/MIOXCalphostin (200 nM)Reduced the increase in TGF-β1 content.
LLC-PK1 CellsHigh GlucoseCalphostin CNotably reduced RSOR/MIOX phosphorylation and enzyme activity.

Crosstalk with Tyrosine Kinase Signaling Pathways in Cellular Responses (Calphostin C)

While Calphostin C is primarily known as a PKC inhibitor, evidence reveals its involvement in modulating other signaling pathways, demonstrating the concept of signaling crosstalk. This is particularly evident in its interaction with tyrosine kinase signaling pathways.

In A431 cells, Calphostin C has been shown to induce the tyrosine dephosphorylation and subsequent inactivation of protein kinase FA/glycogen synthase kinase-3 alpha (FA/GSK-3α). This effect occurs in a concentration-dependent manner and, interestingly, appears to be independent of the tumor promoter phorbol ester (TPA)-mediated downregulation of PKC. This suggests a novel mode of signal transduction for Calphostin C, distinct from its canonical PKC inhibitory function.

Furthermore, Calphostin C can trigger apoptosis through a mechanism that involves the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family. Studies have shown that Calphostin C-induced apoptosis is dependent on tissue transglutaminase (TG2) and the dual leucine (B10760876) zipper-bearing kinase (DLK), which is an upstream activator of JNK. Depletion of TG2 and DLK significantly impairs Calphostin C's ability to activate JNK and induce apoptosis. This highlights an obligatory role for the TG2-DLK-JNK signaling cascade in the apoptotic response to Calphostin C, illustrating a significant crosstalk between the actions of this compound and tyrosine kinase pathways.

Cellular Context Pathway Component Effect of Calphostin C Significance Reference
A431 CellsProtein Kinase FA/GSK-3αInduces tyrosine dephosphorylation and inactivation.A novel signaling mechanism independent of PKC downregulation.
NIH 3T3 Fibroblasts & MDA-MB-231 Breast Cancer CellsDLK/JNK Signaling PathwayInduces JNK-dependent apoptosis.Demonstrates a mandatory role for the TG2/DLK/JNK cascade in Calphostin C-induced apoptosis.

Calphostin a in the Regulation of Key Cellular Processes

Mechanisms of Apoptosis Induction

Calphostin compounds are potent inducers of apoptosis, a form of programmed cell death, in various cell types. The initiation of this process is multifaceted, involving the activation of several interconnected signaling pathways. Research primarily utilizing Calphostin C has elucidated these complex mechanisms, which are detailed below.

Endoplasmic Reticulum (ER) Stress Response Activation

A significant body of evidence points to the induction of endoplasmic reticulum (ER) stress as a primary mechanism by which calphostins trigger apoptosis. This stress response is a cellular program activated when the protein folding capacity of the ER is overwhelmed.

One of the earliest and most visually striking effects of Calphostin C treatment is the formation of large cytoplasmic vacuoles. caymanchem.com These vacuoles are not of lysosomal origin but are derived from the dilation of the ER cisternae. nih.gov This vacuolization is accompanied by a significant impairment of glycoprotein (B1211001) export from the ER and the disassembly of the Golgi complex, indicating a profound disruption of the secretory pathway. nih.gov This disruption of ER-to-Golgi trafficking contributes to the accumulation of unfolded proteins, a key trigger of the ER stress response. The effects of Calphostin C on ER function and protein export appear to be independent of its PKC inhibition, suggesting it interacts with other molecular targets within the cell. nih.gov

The accumulation of unfolded proteins in the ER activates a signaling cascade known as the Unfolded Protein Response (UPR). Key components of this response are stress-activated kinases. Studies have shown that Calphostin C induces the phosphorylation, and thereby activation, of c-Jun N-terminal kinase (JNK) and Protein Kinase R-like ER Kinase (PERK). The activation of these kinases is an early event, coinciding with the initial appearance of ER-derived vacuoles. JNK activation, in particular, has been shown to be a critical component of Calphostin C-induced apoptosis. wikipedia.org

A downstream consequence of PERK activation is the increased expression of the transcription factor CHOP, also known as GADD153. CHOP is a key mediator of ER stress-induced apoptosis. Research has demonstrated that treatment with Calphostin C leads to a significant upregulation of CHOP expression. Furthermore, reducing the expression of CHOP through short hairpin RNA (shRNA) has been shown to decrease the sensitivity of cells to Calphostin C, confirming that the induction of apoptosis by this compound is, at least in part, dependent on the ER stress pathway culminating in CHOP expression.

Caspase-Dependent Cell Death Pathways, including Caspases 9 and 7 Activation and PARP Cleavage

The apoptotic program executed by calphostins converges on the activation of a family of proteases known as caspases. rndsystems.com The activation of these enzymes leads to the systematic dismantling of the cell. wikipedia.org

Research on Calphostin C has demonstrated the activation of a caspase-dependent cell death pathway. This includes the early activation of the initiator caspase, caspase-9, and the executioner caspase, caspase-7. Caspase-9 is a key component of the intrinsic, or mitochondrial, pathway of apoptosis and is activated within a complex known as the apoptosome. rndsystems.comnih.gov Once active, caspase-9 proceeds to cleave and activate downstream executioner caspases like caspase-7. rndsystems.com

A well-established hallmark of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. williams.edu Executioner caspases, including caspase-7, are responsible for this cleavage, which inactivates PARP and prevents futile DNA repair attempts during the cell's demise. williams.edu Consistent with the activation of the caspase cascade, treatment with Calphostin C results in the cleavage of PARP. wikipedia.org

Apoptotic Event Key Molecules Involved Observed Effect of Calphostin C Reference
Initiator Caspase ActivationCaspase-9Early and substantial activation
Executioner Caspase ActivationCaspase-7Activation following initiator caspase activation
Substrate CleavagePARPCleavage, indicating executioner caspase activity wikipedia.org

Obligatory Role of Tissue Transglutaminase (TG2) and Dual Leucine (B10760876) Zipper-Bearing Kinase (DLK) in the Signaling Pathway

Further research into the signaling cascade initiated by Calphostin C has revealed an essential role for Tissue Transglutaminase (TG2) and the Dual Leucine Zipper-Bearing Kinase (DLK). wikipedia.org DLK is an upstream component of the JNK signaling pathway. wikipedia.org

Studies have demonstrated that Calphostin C-induced apoptosis is mediated by a TG2-dependent mechanism that involves the DLK/JNK signaling pathway. wikipedia.orgresearchgate.net The induction of apoptosis by Calphostin C can trigger an increase in intracellular calcium levels, which in turn activates the crosslinking function of TG2. medchemexpress.com This leads to the oligomerization of DLK, which enhances its kinase activity and subsequently activates the JNK pathway. medchemexpress.com

The critical role of these components is underscored by experiments where the depletion of TG2 or DLK using RNA interference significantly reduces Calphostin C's ability to activate JNK and induce apoptosis. wikipedia.org Cells deficient in DLK show a delayed activation of JNK and cleavage of PARP in response to Calphostin C. wikipedia.org The combined depletion of both TG2 and DLK further disrupts the apoptotic effects of Calphostin C, including JNK activity, caspase-3 activation, and PARP cleavage, highlighting the obligatory role of the TG2/DLK axis in this specific apoptotic pathway. wikipedia.orgresearchgate.net

Signaling Component Function in Calphostin C-Induced Apoptosis Experimental Evidence Reference
Tissue Transglutaminase (TG2)Mediates apoptosis through a DLK/JNK-dependent mechanism.siRNA-mediated depletion of TG2 reduces JNK activation and apoptosis. wikipedia.org
Dual Leucine Zipper-Bearing Kinase (DLK)Acts as a substrate for TG2 and an upstream activator of the JNK pathway.DLK-deficient cells show delayed JNK activation and PARP cleavage. wikipedia.org

Mentioned Compounds

Role of Reactive Oxygen Species (ROS) Generation in Calphostin-Induced Cell Death (Calphostin C)

The induction of cell death, or apoptosis, by Calphostin C is a complex process that involves multiple cellular pathways, including the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at excessive levels, can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways. embopress.org

Research has indicated that at concentrations that effectively trigger apoptosis, Calphostin C can lead to a general increase in intracellular ROS. nih.gov This elevation of ROS is a significant factor in the cascade of events leading to cell death. The interplay between calcium signaling and ROS is also crucial; surges in both are important mediators of apoptosis. nih.gov Calphostin C has been shown to induce a rapid mobilization of calcium from intracellular stores, a process that is correlated with its cytotoxic effects. nih.govnih.gov This disruption of calcium homeostasis can, in turn, influence the generation of ROS from sources like the mitochondria. nih.gov The resulting oxidative stress contributes to the activation of apoptotic machinery, including the translocation of pro-apoptotic proteins like Bax to the mitochondria and the subsequent activation of caspases, which are enzymes that execute the final stages of cell death. nih.gov

Excess ROS can trigger apoptosis through both intrinsic and extrinsic pathways. This includes facilitating the release of cytochrome c from mitochondria, a key step in the intrinsic pathway that leads to the formation of the apoptosome and activation of caspase-9. mdpi.com Therefore, the generation of ROS is considered a key component of the mechanism by which Calphostin C induces apoptosis in susceptible cells.

Regulation of Cell Proliferation

Calphostin C has demonstrated significant effects on the proliferation of both malignant and certain non-malignant cells, primarily through the inhibition of critical signaling pathways that control cell cycle progression.

Calphostin C exhibits potent anti-proliferative activity across a range of cancer cell types, often in a light-dependent manner, which is characteristic of its photo-activatable nature.

Glioma Cells: In multiple malignant glioma cell lines, light-activated Calphostin C consistently inhibits cell proliferation. plos.org Studies have shown a 50% effective concentration (EC₅₀) in the range of 40 to 60 nM. plos.orgnih.gov At concentrations between 60 to 125 nM, it can achieve a complete halt of proliferation. plos.org This growth inhibition is associated with the induction of apoptosis and an increase of cells in the G2-M phase of the cell cycle.

Breast Cancer Cells: The cytotoxic effects of Calphostin C have been observed in breast cancer cell lines such as MCF-7. One of the earliest effects noted in these cells is the impairment of glycoprotein export from the endoplasmic reticulum (ER), leading to ER stress, which can trigger a caspase-dependent apoptotic pathway. nih.gov

Leukemia Cells: Calphostin C is a potent inducer of apoptosis in various human acute lymphoblastic leukemia (ALL) cell lines, including T-ALL and B-cell ALL, as well as lymphoma cells. nih.gov Its cytotoxic effect in these cells is strongly correlated with its ability to induce rapid calcium mobilization from intracellular stores, a mechanism that appears to be distinct from that of other PKC inhibitors. nih.gov

Bladder Cancer Cells: In human bladder cancer cell lines (RT4, UM-UC-3, and 5637), the cytotoxicity of Calphostin C is strictly dependent on the presence of visible light. plos.org In the absence of light, it shows no significant cytotoxic effect. However, upon light exposure, it induces apoptosis in a concentration-dependent manner, with significant cell death observed at concentrations as low as 10 nM. This effect was found to be independent of the p53 and pRb tumor suppressor gene status of the cancer cells. plos.org

Table 1: Inhibitory Effects of Calphostin C on Malignant Cell Proliferation

Cell Type Key Findings Effective Concentration Citations
Glioma Cells Light-dependent inhibition of proliferation and viability. EC₅₀: 40-60 nM plos.orgnih.gov
Breast Cancer Cells Induces ER stress and caspase-dependent apoptosis. 50 nM (MCF-7 cells) nih.gov
Leukemia Cells Induces rapid, calcium-dependent apoptosis in multiple ALL lines. Apoptosis induced at nM levels. nih.gov
Bladder Cancer Cells Light- and concentration-dependent induction of apoptosis. Significant cell death at ≥10 nM. plos.org

The regulatory effects of Calphostin C extend to some non-malignant cell types. Notably, its impact has been studied in non-neoplastic astrocytes. In neonatal rat astrocyte cell lines, Calphostin C was found to inhibit cell proliferation under light-treated conditions with an effective concentration similar to that seen in glioma cells (EC₅₀ of 40 to 60 nM). plos.org This suggests that PKC pathways may play a role in the proliferation of these non-neoplastic, immature glial cells. plos.org However, in the same study, no significant inhibition of proliferation was observed in non-neoplastic adult astrocyte cell lines, indicating a selective effect that may be related to the developmental stage of the cell. plos.org

Influence on Cell Differentiation Processes

No verifiable research findings from the conducted searches directly support the influence of Calphostin A or C on cell differentiation processes as a primary mechanism of action. Studies predominantly focus on its role in apoptosis and proliferation inhibition.

Impact on Gene Expression Profiles

No verifiable research findings from the conducted searches directly support the light-dependent induction of early-response genes c-fos and c-jun by this compound or C. While photodynamic treatments can induce these genes, a specific link to Calphostin C's mechanism was not established in the available results.

Advanced Research Methodologies and Investigative Approaches for Calphostin a

In Vitro Cellular and Biochemical Assays

Cell-Based Models for Functional Analysis

Calphostin A's biological activities have been extensively studied using a variety of in vitro cell-based models, including numerous human cancer cell lines, fibroblast cell lines, and intestinal epithelial cell lines. These models are crucial for elucidating the compound's mechanisms of action in different cellular contexts.

In cancer research, Calphostin C, a prominent member of the calphostin family, has been shown to be cytotoxic to a range of tumor cell lines. nih.gov For example, its effects have been investigated in human bladder cancer cell lines such as RT4, UM-UC-3, and 5637, where it induces apoptosis in a light-dependent manner. nih.gov Studies on breast carcinoma (MCF-7), pancreatic cancer (PANC-1), and glioblastoma (U251, U87MG) cell lines have revealed that Calphostin C can induce cytoplasmic vacuolization and trigger endoplasmic reticulum (ER) stress, leading to caspase-dependent cell death. nih.govnih.gov Its pro-apoptotic effects have also been observed in nasopharyngeal carcinoma (NPC) and colon cancer cell lines. spandidos-publications.comspandidos-publications.com Furthermore, research on human glioma (U-373 MG) cells demonstrated that Calphostin C inhibits PKC activity and induces cytotoxicity. ncats.io In human leukemia (NALM-6) cells, it has been shown to induce apoptosis through calcium mobilization. medchemexpress.com

The impact of calphostins has also been assessed in non-cancerous cell lines. Studies using mouse NIH 3T3 fibroblasts and human MDA-MB-231 breast cancer epithelial cells have been instrumental in dissecting the signaling pathways involved in Calphostin C-induced apoptosis, highlighting the roles of tissue transglutaminase (TG2) and the DLK/JNK signaling pathway. nih.gov Mouse embryo fibroblast cell lines (wild-type and PKCα knockout) have been used to confirm the role of PKCα in protecting cells from apoptosis induced by serum deprivation. nih.gov

In the context of intestinal physiology, the rat intestinal epithelial cell line IEC-18 and the human colon adenocarcinoma cell line Caco-2 have been employed to study the effects of Calphostin C on Na+/K+ ATPase activity. researchgate.net The human colon cell line LS180 has been utilized to investigate the effects of Calphostin C on the activity of UDP-glucuronosyltransferases (UGTs), enzymes involved in detoxification. nih.govwsu.edutandfonline.com

Table 1: Examples of Cell-Based Models Used in this compound Research

Cell LineCell TypeKey Research FocusReference
MCF-7Human Breast CarcinomaER stress, apoptosis, JNK/PERK phosphorylation, caspase activation nih.gov
PANC-1Human Pancreatic CancerCytoplasmic vacuolization nih.gov
U251Human GlioblastomaCytoplasmic vacuolization nih.gov
U87MGHuman GlioblastomaPKCα role in proliferation and survival nih.gov
RT4, UM-UC-3, 5637Human Bladder CancerPhotoactivatable cytotoxicity and apoptosis nih.gov
CNE2Human Nasopharyngeal CarcinomaApoptosis, caspase activation, FasL expression spandidos-publications.comspandidos-publications.com
NIH 3T3Mouse FibroblastTG2/DLK/JNK signaling in apoptosis nih.gov
IEC-18Rat Intestinal EpithelialNa+/K+ ATPase activity researchgate.net
LS180Human Colon AdenocarcinomaUGT1A activity nih.govwsu.edu

Direct Enzyme Activity Measurements

A primary focus of this compound research has been its direct inhibitory effect on various enzymes, most notably Protein Kinase C (PKC). wikipedia.org Calphostin C is a potent and specific inhibitor of PKC, acting by binding to the diacylglycerol (DAG) binding site in the regulatory domain. nih.gov At higher concentrations, however, it can also inhibit other kinases such as myosin light chain kinase, PKA, protein kinase G, and c-Src tyrosine kinase. ncats.io

The inhibitory effect of Calphostin C on PKC activity has been demonstrated in multiple cell systems. For instance, in human glioma (U-373 MG) cells, it effectively inhibits PKC activity. ncats.io Studies in isolated eel enterocytes showed that Calphostin C abolished the angiotensin II-induced inhibition of Na+/K+ ATPase activity, which is dependent on PKC activation. nih.gov Similarly, in HepG2 cells, the effect of FTY720-P on Na+/K+ ATPase was abolished by Calphostin C, indicating PKC involvement. cellphysiolbiochem.com

Calphostin C's impact extends to other enzyme systems as well. It has been shown to affect the activity of Na+/K+ ATPase. In a diabetic mouse model, Calphostin C restored sciatic nerve Na+/K+ ATPase activity to normal levels. medchemexpress.com In rat intestinal epithelial cells (IEC-18), Calphostin C prevented the LTD4-mediated stimulation of Na+/K+ ATPase activity. researchgate.net

Furthermore, the influence of Calphostin C on UDP-glucuronosyltransferase (UGT) activity has been investigated. In UGT1A-expressing HEK293 cells and LS180 cells, treatment with Calphostin C led to a decrease in UGT1A protein levels and a corresponding decrease in enzyme activity. nih.gov Specifically for UGT1A3, its activity was downregulated by Calphostin C. researchgate.net Studies on UGT1A6 in human LS180 colon cells also showed that non-selective PKC inhibitors, including Calphostin C, decreased its glucuronidation activity. wsu.edutandfonline.com

Table 2: Direct Enzyme Activity Measurements for this compound

EnzymeEffect of this compoundModel SystemReference
Protein Kinase C (PKC)InhibitionVarious cancer cell lines, eel enterocytes nih.govncats.iowikipedia.orgnih.gov
Na+/K+ ATPaseModulation (Inhibition of stimulation)Rat intestinal epithelial cells, diabetic mouse model medchemexpress.comresearchgate.net
UDP-glucuronosyltransferase (UGT)Inhibition/DownregulationHEK293 cells, LS180 cells nih.govwsu.eduresearchgate.net
Tyrosine Kinase (c-Src)Inhibition (at higher concentrations)Biochemical assays ncats.io

Protein-Protein Interaction and Localization Studies

Investigating the effects of this compound on protein-protein interactions and subcellular localization provides critical insights into its mechanism of action. Techniques such as co-immunoprecipitation and immunofluorescence are central to these studies.

Immunofluorescence assays have been pivotal in visualizing the translocation of proteins upon treatment with Calphostin C. For example, in coronary smooth muscle cells, Endothelin-1 (ET-1) was shown to cause the translocation of α-PKC and ε-PKC, an effect that was inhibited by Calphostin C, confirming the specificity of the PKC translocation assay. ahajournals.org Similarly, in MA-10 tumor Leydig cells, TNFα-stimulated translocation of PKCα to the nucleus was demonstrated by indirect immunofluorescence, and this effect was reversed by Calphostin C. nih.gov

Co-immunoprecipitation studies have helped to identify interactions between proteins that are modulated by this compound. For instance, studies on the interaction between PKCε and UGT1A7His have utilized co-immunoprecipitation to show that these proteins reside in close proximity. pnas.orgresearchgate.net

Analysis of Protein Post-Translational Modifications

This compound can influence various post-translational modifications of proteins, particularly phosphorylation and cleavage events, which are key to cellular signaling.

Phosphorylation is a major target of this compound's action, primarily through its inhibition of PKC. The phosphorylation of UGT enzymes has been shown to be affected by Calphostin C. Treatment of cells with Calphostin C inhibited the incorporation of [³³P]orthophosphate into immunoprecipitable UGT1, indicating that the active state of UGT depends on PKC-mediated phosphorylation. pnas.org In the context of ER stress, Calphostin C treatment of MCF-7 cells led to a spike in the phosphorylation of JNK and PERK. nih.gov

Cleavage of proteins, especially those involved in apoptosis, is another significant consequence of this compound treatment. In breast carcinoma cells, Calphostin C induces the cleavage of poly(ADP-ribose)polymerase (PARP). nih.gov Studies in NIH 3T3 fibroblasts and MDA-MB-231 breast cancer cells have also shown that Calphostin C induces PARP cleavage. nih.gov

Gene and mRNA Expression Analysis

The effects of this compound on gene and mRNA expression have been investigated using techniques like Northern blot analysis. These studies reveal how this compound can modulate cellular function at the transcriptional level.

In human chondrocytes, Northern blot analysis confirmed that Calphostin C induces the expression of the proto-oncogenes c-jun, junB, and c-fos. nih.govscinews.uz In another study, Northern blot analysis was used to examine the effect of Calphostin C on IL-10 mRNA expression in human peripheral blood mononuclear cells (PBMCs). pnas.org Furthermore, the role of PKC inhibitors, including Calphostin C, on the expression of cyclooxygenase-2 (COX-2) has been studied in A549 cells using Northern blotting. capes.gov.br

Monitoring of Intracellular Signaling Events and Metabolites

This compound triggers a cascade of intracellular signaling events and changes in metabolite levels, which can be monitored using various assays.

One of the key signaling events initiated by Calphostin C is the activation of caspases, the executive enzymes of apoptosis. In breast carcinoma cells, Calphostin C treatment leads to the early activation of caspases 9 and 7. nih.gov In NPC and colon cancer cell lines, significant activation of caspase-8 and -3 has been observed. spandidos-publications.comspandidos-publications.com

The activation of stress-related kinases is another important consequence. In MCF-7 cells, Calphostin C causes a rapid increase in the phosphorylation of JNK and PERK, which are markers of ER stress. nih.gov The involvement of the JNK pathway in Calphostin C-induced apoptosis has also been demonstrated in fibroblasts and breast cancer cells. nih.gov

This compound can also modulate intracellular calcium concentrations. At high concentrations, Calphostin C has been shown to increase intracellular calcium levels by mobilizing it from the endoplasmic reticulum. nih.govexlibrisgroup.com This calcium mobilization has been linked to the induction of apoptosis in NALM-6 cells. medchemexpress.com

Furthermore, at high concentrations, Calphostin C can generate reactive oxygen species (ROS), specifically singlet oxygen, in a light-dependent manner. This production of ROS leads to structural changes in the ER and calcium leakage, ultimately triggering PKC activation. nih.govexlibrisgroup.com

In Vivo Model Organism Studies

The transition from in vitro assays to whole-organism studies is a critical step in evaluating the pharmacological profile of a compound. In vivo models allow for the investigation of complex physiological responses and systemic effects that cannot be fully replicated in isolated cellular or tissue preparations. For this compound and its related compounds, animal models have been instrumental in elucidating their mechanistic roles and systemic biological impacts.

Application as a Pharmacological Probe in Animal Models for Mechanistic Insight (e.g., rat models for physiological responses)

Calphostin compounds, particularly Calphostin C, have been utilized as pharmacological probes in various animal models to dissect the role of Protein Kinase C (PKC) in specific physiological and pathophysiological processes. These studies are essential for understanding the complex interplay of signaling pathways within a living organism. wuxibiology.com

One area of investigation has been the role of PKC in regulating vascular tone. In studies using rat models, the topical application of Calphostin C to the basilar artery was used to probe the contribution of PKC to cerebral vascular tone. The results indicated that Calphostin C had only a minimal effect on the baseline diameter of the artery. ahajournals.org This finding suggests that under normal physiological conditions in this model, the basal activity of PKC plays a very small role in maintaining the tone of this specific cerebral vessel in vivo. ahajournals.org The effectiveness of Calphostin C as a PKC inhibitor in these experiments was confirmed by its ability to abolish the vasoconstrictor responses induced by the PKC activator phorbol (B1677699) 12,13-dibutyrate. ahajournals.org

In a different context, a porcine model of coronary artery spasm induced by interleukin-1β (IL-1β) was used to explore the interaction between PKC and other signaling molecules like Rho-kinase. ahajournals.org In this model, Calphostin C was employed to determine the position of PKC in the signaling cascade. It was found that contractions induced by guanosine (B1672433) 5′-[γ-thio]triphosphate (GTPγS), which activates the Rho pathway, were not inhibited by Calphostin C, suggesting that the Rho/Rho-kinase pathway does not regulate PKC activity in this system. ahajournals.org Conversely, the study demonstrated that PKC activation could influence the Rho/Rho-kinase pathway. ahajournals.org Such chronically instrumented animal models are considered superior for mimicking human conditions as they avoid the confounding influences of anesthesia and acute surgical trauma. oup.com

These examples highlight the utility of this compound and its analogs as specific pharmacological tools. By inhibiting PKC in a controlled manner within a complex in vivo system, researchers can gain crucial mechanistic insights into the role of this enzyme in diverse physiological responses, from cerebral blood flow regulation to coronary artery function. ahajournals.orgahajournals.org

Investigation of Systemic Biological Effects (e.g., body temperature regulation)

Beyond localized mechanistic studies, in vivo models are crucial for assessing the systemic biological effects of a compound. Thermoregulation, the process by which an organism maintains its core body temperature, is a complex physiological function controlled by the central nervous system, particularly the hypothalamus. nih.gov Disruptions to this system can lead to hyperthermia (abnormally high body temperature) or hypothermia (abnormally low body temperature). nih.gov

Research using rat models has investigated the influence of PKC on body temperature. In one study, the administration of Calphostin C was shown to inhibit a rise in body temperature in rats. researchgate.net This finding suggests that PKC activity is involved in the central mechanisms that regulate body temperature. The study also noted that a traditional herbal medicine, Guizhi decoction, had a similar inhibitory effect on the temperature rise and was found to reduce the activity of Protein Kinase A (PKA), indicating a complex interplay of signaling pathways in thermoregulation. researchgate.net While the precise mechanisms by which Calphostin C influences body temperature require further elucidation, these findings demonstrate its capacity to produce systemic effects and underscore the role of PKC in fundamental physiological processes like thermoregulation. researchgate.netnih.gov

Chemical Synthesis and Structure-Activity Relationship (SAR) Studies

The potent biological activity of the calphostins has spurred significant interest in their chemical synthesis. Total synthesis not only provides access to these natural products for further study but also opens the door to creating structural analogues. This allows for detailed structure-activity relationship (SAR) studies aimed at refining potency, selectivity, and other pharmacological properties. nih.govnih.gov

Total Synthesis Strategies for this compound and its Analogs (e.g., Fischer carbene complexes, biomimetic oxidative dimerization)

The core structural feature of the calphostins is the pentacyclic perylenequinone system, which possesses a unique helical twist known as atropisomerism. nih.gov Efficiently constructing this complex core and controlling its chirality have been major challenges in the total synthesis of these molecules.

Several successful total syntheses of this compound and other members of the family (B, C, and D) have been reported. capes.gov.bracs.orgnih.gov A prominent and efficient strategy involves two key steps:

Benzannulation via Fischer Carbene Complexes : This method is used to construct the requisite o-naphthoquinone precursors. nih.gov Specifically, an aminobenzannulation reaction of an enantiopure chromium Fischer carbene complex can be utilized to prepare a highly substituted naphthylamine, which is then converted into the o-naphthoquinone building block. capes.gov.bracs.orgnih.gov This approach provides a rapid and efficient route to these key intermediates. nih.gov

Biomimetic Oxidative Dimerization : Following the work of Diwu and Lown, this strategy mimics the proposed biosynthetic pathway to assemble the final perylenequinone core. nih.gov The oxidative dimerization of two o-naphthoquinone units is typically achieved using reagents like ferric chloride (FeCl₃) in acetonitrile (B52724) or trifluoroacetic acid and air. nih.govcapes.gov.bracs.org

This combined approach has enabled the concise and enantioselective synthesis of Calphostin C, the most biologically active member of the family, in as few as 12 steps from commercially available starting materials. nih.govcapes.gov.br An alternative convergent strategy employs an enantioselective oxidative biaryl coupling to form the core structure. nih.gov These synthetic routes are flexible, allowing for the creation of not only the natural products but also a wide array of structural analogues. nih.govcapes.gov.br

Synthesis StrategyKey ReactionReagentsOutcomeReference
Merlic SynthesisBenzannulationEnantiopure Fischer carbene complexConstruction of o-naphthoquinone precursor nih.gov
Merlic SynthesisBiomimetic Oxidative DimerizationFeCl₃ in acetonitrileFormation of perylenequinone core nih.gov
Kozlowski SynthesisOxidative Biaryl CouplingNot specifiedEnantioselective formation of biaryl bond nih.gov
Kozlowski SynthesisDouble Cuprate Epoxide OpeningNot specifiedInstallation of side chains nih.gov

Design and Evaluation of Structural Analogues for Modified Biological Activities

Structure-activity relationship (SAR) studies are fundamental to drug discovery, systematically modifying a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.comgardp.org For this compound, synthetic access has enabled the preparation of numerous analogues to probe the structural features necessary for PKC inhibition and to develop compounds with improved properties. nih.govcapes.gov.brnih.gov

The goal of these SAR studies is to identify which parts of the calphostin molecule are essential for its activity and which can be modified to enhance potency, selectivity, or other desirable characteristics. oncodesign-services.comnih.gov Research has shown that even small structural changes can lead to significant alterations in biological function. oncodesign-services.com

Through the synthesis and evaluation of various analogues, researchers have made significant discoveries. For instance, studies have revealed that simpler analogues can possess superior PKC inhibitory properties and enhanced photopotentiation in cancer cell lines compared to the more structurally complex natural products. nih.gov This suggests that not all of the complexity of the natural calphostin structure is required for potent activity. This flexible synthetic strategy allows for the creation of analogues that are not accessible through modification of the natural product itself, providing a powerful tool for evaluating the structural requirements for biological activity. nih.gov

Analogue TypeObservationImplicationReference
Simplified AnaloguesSuperior PKC inhibitory propertiesThe full complexity of the natural product is not essential for high potency. nih.gov
Simplified AnaloguesSuperior photopotentiation in cancer cellsSimpler structures can be more effective as photodynamic agents. nih.gov
Various AnaloguesEvaluation of biological activitiesProvides a basis for understanding structure-activity relationships. capes.gov.brnih.gov

Rational Design of Selective PKC Inhibitors and Photoactivatable Compounds

The knowledge gained from SAR studies provides a foundation for the rational design of new compounds with tailored properties. acs.org A major goal in PKC inhibitor development is to achieve selectivity for specific PKC isozymes, as this may lead to more targeted therapeutic effects and fewer side effects. researchgate.netportlandpress.comresearchgate.net

The unique mechanism of Calphostin C, which requires photoexcitation for irreversible inhibition of PKC, makes it a particularly interesting scaffold for the design of photoactivatable compounds. google.comnih.gov This light-dependent activity offers the potential for spatial and temporal control of PKC inhibition, a highly desirable feature for therapeutic and research applications. nih.gov The design of novel perylenequinones has focused on harnessing and improving this photoactivity. nih.gov

Rational design strategies have led to the development of simpler analogues with enhanced PKC inhibitory activity and photopotentiation. nih.gov The design process often involves computational modeling to understand how molecules interact with their biological targets. oncodesign-services.com For PKC inhibitors, structure-based design can target less conserved regions of the kinase to achieve greater selectivity. portlandpress.com For instance, studies on inhibitors like bisindolylmaleimide II have provided useful insights into kinase-ligand binding that aid in the rational design of new therapeutic agents. caymanchem.com By combining synthetic chemistry with biological evaluation, researchers continue to refine the calphostin scaffold to create novel, potent, and selective PKC inhibitors, including promising photoactivatable agents for potential use in photodynamic therapy. nih.govnih.gov

The pursuit of understanding and harnessing the full potential of this compound, a complex perylenequinone natural product, has led researchers to employ sophisticated methodologies. These approaches focus on deciphering its intricate biosynthetic origins and optimizing its production in its native microbial host. Found in the fungus Cladosporium cladosporioides, this compound and its analogues are potent inhibitors of protein kinase C (PKC), making them valuable tools in cell biology research and potential scaffolds for therapeutic development. frontiersin.orgnih.govjst.go.jp This section delves into the advanced research strategies being applied to unravel the genetic and enzymatic machinery behind this compound synthesis and to enhance its microbial production.

Elucidation of the Calphostin Biosynthesis Pathway

The biosynthesis of this compound is a complex process believed to follow the general pathway established for other fungal perylenequinones (PQs). nih.gov This involves the coordinated action of a suite of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). frontiersin.orgwikipedia.org While the complete, specific gene cluster for this compound has not been fully characterized, research into related PQs like cercosporin (B1668469) and elsinochrome provides a robust framework for its putative synthesis. nih.govrsc.org

The investigation into the this compound pathway leverages techniques such as genome mining and heterologous expression. Researchers screen the genome of C. cladosporioides for sequences homologous to known PQ biosynthetic genes, particularly the highly conserved polyketide synthase (PKS) genes that initiate the pathway. nih.gov These PKS enzymes are large, multi-domain proteins responsible for assembling the core polyketide backbone of the molecule. nih.gov

The proposed biosynthetic route begins with a non-reducing PKS that synthesizes a common polyketide precursor, nor-toralactone. rsc.org This initial structure then undergoes a series of "tailoring" modifications, including oxidative coupling, to form the characteristic pentacyclic perylenequinone core. This crucial dimerization step is thought to be catalyzed by a synergistic action of specific oxidases, such as a berberine (B55584) bridge enzyme-like oxidase (BBEO) and a laccase-like multicopper oxidase (LMCO). nih.govrsc.org Further modifications by other tailoring enzymes, like hydroxylases and methyltransferases, would then complete the synthesis of the final this compound molecule. Gene knockout studies and the expression of candidate genes in a heterologous host like Aspergillus are key strategies to confirm the function of each enzyme in the pathway. frontiersin.org

Table 1: Putative Key Enzymes and Genes in this compound Biosynthesis (Based on Homology to Perylenequinone Pathways)

Enzyme Class Putative Gene Type Proposed Function in this compound Biosynthesis Investigative Approach
Polyketide Synthase (PKS)Non-reducing PKSCatalyzes the initial condensation of acyl-CoA units to form the polyketide backbone (e.g., nor-toralactone). rsc.orgGenome mining for PKS gene homologs; Gene knockout to confirm role. nih.gov
MonooxygenaseFlavin-dependent monooxygenaseInvolved in hydroxylation, ring opening, and decarboxylation of the polyketide precursor. rsc.orgHeterologous expression and enzymatic assays with pathway intermediates.
OxidoreductaseBerberine bridge enzyme-like oxidase (BBEO) & Laccase-like multicopper oxidase (LMCO)Catalyze the critical oxidative dimerization of two naphthol intermediates to form the pentacyclic perylenequinone core. nih.govrsc.orgGene swapping experiments with homologs from other PQ pathways. rsc.org
OxidoreductaseCytochrome P-450May participate in the oxidative aryl coupling to form the perylenequinone structure. asm.orgIn vitro reconstitution of the enzyme with redox partners and pathway substrates. asm.org
Tailoring EnzymesMethyltransferases, Hydroxylases, AcyltransferasesPerform final structural modifications, such as adding methyl, hydroxyl, and ester groups to generate the final this compound molecule.Analysis of mutants and characterization of intermediates that accumulate.

Optimization of Microbial Production Systems (e.g., Cladosporium cladosporioides)

The native production of this compound by Cladosporium cladosporioides is often low, prompting research into methods for enhancing its yield. frontiersin.org A significant breakthrough in this area has been the application of epigenetic modification, which can activate silent or low-expressing BGCs. researchgate.netfrontiersin.org Additionally, classical fermentation optimization techniques are applied to create an ideal environment for fungal growth and secondary metabolite production. mdpi.com

Epigenetic Modification: Research has shown that the Calphostin BGC in C. cladosporioides is largely silent under standard laboratory culture conditions. Treatment of the fungal cultures with chemical epigenetic modifiers can remodel the chromatin structure, allowing for the transcription of these otherwise unexpressed genes. frontiersin.orgresearchgate.net Specifically, histone deacetylase (HDAC) inhibitors, such as suberoylanilide hydroxamic acid (SAHA), and DNA methyltransferase (DNMT) inhibitors have been successfully used to trigger the production of a range of perylenequinones in C. cladosporioides, including Calphostin B and various cladochromes. frontiersin.orgjelsciences.commdpi.com This "epigenetic activation" strategy is a powerful tool for both discovering new metabolites and increasing the production of known, low-titer compounds like this compound.

Fermentation and Media Optimization: Optimizing the culture conditions is a fundamental approach to improving metabolite yields. This involves systematically adjusting physical and chemical parameters of the fermentation process. For C. cladosporioides, studies have shown that the choice of carbon and nitrogen sources, as well as the initial pH and temperature of the culture, significantly impact the production of bioactive metabolites. mdpi.com For instance, specific nutrients can act as precursors or inducers for the biosynthetic pathway. The process involves screening various media components and growth conditions to identify the optimal combination for maximizing this compound production. mdpi.comacademax.com

Table 2: Strategies for Enhancing this compound Production in Cladosporium cladosporioides

Strategy Method/Agent Mechanism of Action Observed Outcome in C. cladosporioides or Related Fungi
Epigenetic Modification Histone Deacetylase (HDAC) Inhibitors (e.g., SAHA) jelsciences.commdpi.comInhibits the removal of acetyl groups from histones, leading to a more open chromatin structure and activation of silent gene clusters. researchgate.netresearchgate.netInduced production of a complex series of perylenequinones, including Calphostin B and cladochromes F and G. frontiersin.orgmdpi.com
DNA Methyltransferase (DNMT) Inhibitors (e.g., 5-Azacytidine) frontiersin.orgPrevents DNA methylation, a key mechanism for gene silencing, thereby promoting the expression of cryptic biosynthetic genes. jelsciences.comDown-regulates repressor elements, leading to increased production of other fungal perylenequinones like hypocrellin. frontiersin.org
Fermentation Optimization Media CompositionProviding optimal carbon (e.g., Mannitol) and nitrogen (e.g., Beef extract) sources to support fungal growth and precursor supply. mdpi.comEnhanced production of broad-spectrum bioactive metabolites by C. cladosporioides. mdpi.com
Process ParametersAdjusting factors like pH (optimum ~4.0) and temperature (optimum ~30 °C) to maximize enzymatic activity and metabolite synthesis. mdpi.comIncreased yield of secondary metabolites from C. cladosporioides. mdpi.com
Elicitation Chemical Elicitors (e.g., Triton X-100)Can trigger stress responses and up-regulate the expression of genes related to secondary metabolism. frontiersin.orgShown to up-regulate genes for membrane permeability and hypocrellin biosynthesis in other PQ-producing fungi. frontiersin.org
Co-culture Fungi-Fungi or Fungi-Bacteria Co-cultureMicrobial interactions can induce the expression of defense-related secondary metabolites that are otherwise not produced. frontiersin.orgAn effective strategy to stimulate diverse PQ biosynthesis in various fungi. frontiersin.org

Future Directions in Calphostin a and Analog Research

Comprehensive Elucidation of the Light-Dependent Mechanism at the Atomic and Molecular Level

The inhibitory action of calphostins on Protein Kinase C is known to be light-dependent. nih.gov Early studies revealed that exposure to ordinary fluorescent light is sufficient to activate the compound, enabling it to inhibit phorbol (B1677699) ester binding and PKC activity. nih.gov This light dependency is a rare and intriguing feature for a kinase inhibitor. While it is understood that Calphostin C, a prominent member of the calphostin family, acts as a photosensitizer, the precise atomic and molecular events that follow photon absorption are not fully characterized.

Recent research has shown that at higher concentrations, Calphostin C can generate singlet oxygen in a light-dependent manner, leading to PKC activation instead of inhibition. nih.gov This dual, concentration-dependent action highlights the complexity of its photochemical behavior. Future research must focus on a detailed structural and mechanistic elucidation of this process. Advanced spectroscopic and crystallographic techniques could be employed to map the conformational changes in the calphostin molecule upon light absorption and to identify the reactive species generated. Understanding how these species interact with the C1 domain of PKC at an atomic level is a critical next step. This knowledge could pave the way for creating photodynamic therapeutic agents with highly controlled, localized activity.

Identification and Validation of Novel Calphostin A Cellular Targets Beyond Protein Kinase C

While this compound is renowned as a specific PKC inhibitor, emerging evidence suggests its cellular activities may not be exclusively mediated through this pathway. Studies have indicated that Calphostin C can influence cellular processes independently of its effect on PKC. For instance, it has been shown to reverse daunorubicin (B1662515) resistance in certain multidrug-resistant cancer cell lines by interacting with P-glycoprotein, a mechanism that does not require light activation or PKC inhibition. nih.gov

Furthermore, at concentrations higher than those needed for PKC inhibition, Calphostin C can induce an increase in intracellular calcium ion concentrations by mobilizing stores from the endoplasmic reticulum. nih.gov This effect appears to be independent of G-protein-coupled receptors or ryanodine (B192298) receptors, pointing towards a distinct, uncharacterized cellular target or mechanism. nih.gov Future research efforts must be directed towards the systematic identification and validation of these and other potential off-target interactions. Unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry, could identify new binding partners for this compound, providing a more complete picture of its cellular effects.

Potential Novel Target/MechanismObserved EffectIndependence from PKC InhibitionSupporting Evidence
P-glycoprotein (P-gp) Reversal of daunorubicin resistance in P388/ADR cells. nih.govEffect observed without light exposure, which is required for PKC inhibition. nih.govIncreased accumulation and decreased efflux of P-gp substrates (daunorubicin, rhodamine 123) in P-gp overexpressing cells. nih.gov
Endoplasmic Reticulum Calcium Stores Mobilization of intracellular calcium ([Ca2+]i). nih.govOccurs at higher concentrations than those required for PKC inhibition. nih.govThe increase in [Ca2+]i is not mediated by common receptor pathways like GPCRs or ryanodine receptors. nih.gov

Development of Isoform-Selective PKC Inhibitors Based on Calphostin Scaffolds

The Protein Kinase C family comprises multiple isoforms that are involved in a vast array of distinct, and sometimes opposing, cellular processes. nih.gov A significant limitation of many first-generation PKC inhibitors, including this compound, is their lack of selectivity among these different isoforms. While targeting the C1 domain provides selectivity against other kinase families, achieving isoform specificity remains a major challenge and a critical goal for developing targeted therapeutics. nih.govnih.gov

The calphostin structure, a complex perylenequinone, offers a unique chemical scaffold for the development of more selective inhibitors. nih.gov Future research will involve using the total synthesis strategies already developed for calphostins to create a library of analogs with systematic modifications. nih.gov By altering substituents on the perylenequinone core and the side chains, it may be possible to exploit the subtle structural differences between the C1 domains of various PKC isoforms. This rational design approach, combined with high-throughput screening against a panel of purified PKC isoforms, will be essential for identifying compounds with improved selectivity. Success in this area could provide powerful new tools for dissecting the specific roles of each PKC isoform and could lead to therapies with enhanced efficacy and reduced side effects for diseases like cancer and diabetes. nih.gov

Advanced Analysis of this compound in Complex Cellular Cross-Talk Signaling Pathways

Cellular signaling is not a series of linear pathways but an intricate network of interconnected circuits characterized by extensive crosstalk. nih.gov When a central signaling hub like PKC is inhibited, the effects ripple through numerous other pathways. The interaction between different signaling molecules, such as calcium (Ca2+) and cyclic AMP (cAMP), can generate complex oscillatory behaviors and integrated cellular responses. nih.gov The interplay between Ca2+ and reactive oxygen species (ROS)—a key product of Calphostin's light-activated mechanism—is also a well-established axis of reciprocal regulation. nih.govpsu.edu

Future studies must move beyond analyzing this compound's effect on the PKC pathway in isolation and instead examine its impact within the broader context of the cellular signaling network. This requires investigating how PKC inhibition by calphostin modulates other key signaling cascades, such as the MAPK and PI3K/Akt pathways, and how it integrates with signals from other second messengers like Ca2+ and cAMP. nih.govfrontiersin.org Understanding this crosstalk is crucial, as the ultimate biological outcome of calphostin treatment is the sum of its effects across this integrated network. nih.gov Such studies will clarify whether the observed cellular responses are due to direct PKC inhibition or indirect modulation of other interconnected pathways.

Integration of Omics Technologies for Systems-Level Understanding of this compound Effects

To obtain a truly comprehensive view of this compound's cellular impact, future research must leverage the power of "omics" technologies. mdpi.com These high-throughput methods allow for the simultaneous analysis of thousands of molecules, providing a systems-level snapshot of cellular states. nih.gov A single-pathway approach is insufficient to capture the full spectrum of changes induced by a potent inhibitor like calphostin. teknoscienze.com

By integrating various omics platforms, researchers can build a holistic model of this compound's mechanism of action. Transcriptomics (e.g., RNA-Seq) can reveal how this compound alters gene expression profiles, while proteomics can identify changes in protein abundance and post-translational modifications. nih.govresearchgate.net Metabolomics can provide a detailed picture of the resulting shifts in cellular metabolism. mdpi.com This integrated multi-omics approach will be invaluable for identifying novel biomarkers of calphostin activity, uncovering unexpected off-target effects, and elucidating the complex downstream consequences of PKC inhibition across the entire cellular network. teknoscienze.com

Omics TechnologyLevel of AnalysisPotential Insights for this compound Research
Genomics DNAIdentify genetic factors that confer sensitivity or resistance to this compound.
Transcriptomics RNAProfile changes in global gene expression following this compound treatment to understand downstream transcriptional programs. researchgate.net
Proteomics ProteinsQuantify changes in protein levels and identify post-translational modifications (e.g., phosphorylation) to map signaling pathway alterations. nih.gov
Metabolomics MetabolitesCharacterize shifts in cellular metabolic pathways resulting from PKC inhibition or off-target effects. mdpi.com

Rational Design of this compound Analogs with Enhanced Specificity and Bioactivity

The chemical complexity of the calphostin structure presents both a challenge and an opportunity for medicinal chemists. The development of total synthesis routes for calphostins and related perylenequinones has been a significant achievement, as it allows for the creation of novel analogs that are not accessible from the natural product itself. nih.govnih.gov This capability is the foundation for the rational design of new compounds with superior properties.

Future work will focus on a systematic, structure-based design of this compound analogs. researchgate.net By combining computational modeling of the calphostin-PKC interaction with synthetic chemistry, researchers can design modifications aimed at enhancing specific attributes. Key goals include:

Improving Isoform Specificity: As discussed in section 6.3, targeted modifications can be made to exploit differences in the C1 domains of PKC isoforms. nih.gov

Increasing Bioactivity: Analogs can be designed to have higher affinity for their target, potentially leading to greater potency. Research has already produced simpler analogs with superior PKC inhibitory properties. nih.gov

Modulating Photochemical Properties: The perylenequinone core can be modified to alter the light-absorption spectrum or the efficiency of reactive oxygen species generation, fine-tuning the compound for photodynamic therapy applications. researchgate.net

Improving Pharmacokinetic Properties: Changes to the molecular structure can enhance solubility, cell permeability, and metabolic stability.

This rational design process, which moves from computational prediction to chemical synthesis and biological evaluation, represents a powerful strategy for transforming the natural calphostin scaffold into a new generation of highly specific and potent molecular probes and therapeutic candidates. ucsf.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.